molecular formula C15H24N2O3 B2766749 3-tert-butyl-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea CAS No. 1797899-94-5

3-tert-butyl-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea

Cat. No.: B2766749
CAS No.: 1797899-94-5
M. Wt: 280.368
InChI Key: BPIZIVZYJYAEPO-UHFFFAOYSA-N
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Description

3-tert-butyl-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea is an organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a methoxyphenyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea typically involves the reaction of tert-butyl isocyanate with 2-methoxy-2-(3-methoxyphenyl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-tert-butyl-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Tert-butyl)-3-(2-methoxy-2-phenylethyl)urea
  • 1-(Tert-butyl)-3-(2-methoxy-2-(4-methoxyphenyl)ethyl)urea
  • 1-(Tert-butyl)-3-(2-ethoxy-2-(3-methoxyphenyl)ethyl)urea

Uniqueness

3-tert-butyl-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea is unique due to the presence of both tert-butyl and methoxyphenyl groups, which confer specific chemical properties and reactivity. Its structure allows for diverse applications and interactions in various scientific fields.

Properties

IUPAC Name

1-tert-butyl-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-15(2,3)17-14(18)16-10-13(20-5)11-7-6-8-12(9-11)19-4/h6-9,13H,10H2,1-5H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIZIVZYJYAEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC(C1=CC(=CC=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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